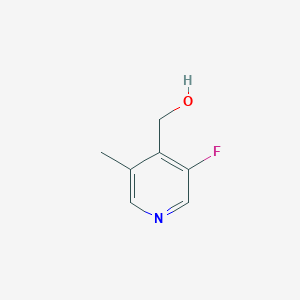

(3-Fluoro-5-methylpyridin-4-yl)methanol

Description

(3-Fluoro-5-methylpyridin-4-yl)methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

(3-fluoro-5-methylpyridin-4-yl)methanol |

InChI |

InChI=1S/C7H8FNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3 |

InChI Key |

WLRRNNZGFWDKMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including (3-Fluoro-5-methylpyridin-4-yl)methanol, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, while substitution of the fluorine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects. Notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of (3-Fluoro-5-methylpyridin-4-yl)methanol exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell growth, suggesting its potential as an anticancer agent .

Biological Research

The biological implications of this compound extend to its role as a chemical probe in pharmacological studies. For instance:

- Receptor Interaction Studies : The compound has been utilized to investigate its interaction with various receptors, including muscarinic acetylcholine receptors, which are crucial for understanding neurological functions .

- Pharmacokinetics : Evaluations of the pharmacokinetic profiles of related compounds have shown favorable absorption and bioavailability, indicating the potential for clinical applications .

Material Science

In addition to its biological applications, this compound is being explored in materials science:

- Polymer Development : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties .

Case Studies

Several studies illustrate the practical applications of this compound:

- Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of various derivatives from this compound that exhibited significant antimicrobial activity against resistant strains of bacteria .

- Cancer Research : In vitro studies have shown that modifications to the hydroxymethyl group can enhance the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound in anticancer drug discovery .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-5-methylpyridin-4-amine: A similar compound with an amine group instead of a methanol group.

3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with potential biological activities.

Uniqueness

(3-Fluoro-5-methylpyridin-4-yl)methanol is unique due to the presence of both a fluorine atom and a methanol group in its structure. This combination can enhance its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(3-Fluoro-5-methylpyridin-4-yl)methanol is a fluorinated pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its interactions with various biological targets, particularly enzymes and receptors, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 141.14 g/mol. The structure includes a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This combination of functional groups enhances its chemical reactivity and biological activity compared to similar compounds.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, potentially modulating various biological pathways. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Similar fluorinated compounds have demonstrated significant activity against various enzymes, suggesting that this compound could possess similar capabilities. For instance, fluorinated pyridines are known to enhance the potency of inhibitors targeting specific biological pathways, such as serotonin uptake or reverse transcriptase inhibition .

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies have shown that this compound interacts effectively with certain receptors, indicating its potential as a modulator in pharmacological applications. For example, compounds with similar structures have been shown to act as negative allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurological disorders .

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies on related compounds suggest that fluorinated derivatives often exhibit improved bioavailability and metabolic stability, which can enhance their efficacy as drugs.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| (2-Fluoro-5-methylpyridin-4-yl)methanol | Fluorine at 2-position | 0.88 |

| (3-Chloro-5-fluoro-pyridin-4-yl)methanol | Chlorine at 3-position | 0.87 |

| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol | Trifluoromethyl group at 5-position | 0.87 |

| (6-Fluoro-2-methylpyridin-3-yl)methanol | Fluorine at 6-position | 0.87 |

The presence of both the fluorine atom and the hydroxymethyl group in this compound enhances its reactivity and selectivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3-Fluoro-5-methylpyridin-4-yl)methanol, and what are their critical steps?

- Methodological Answer : The synthesis typically involves introducing a hydroxymethyl group to a fluorinated pyridine scaffold. A nucleophilic substitution reaction using formaldehyde under basic conditions (e.g., NaOH) is a key step, as demonstrated in analogous pyrimidine derivatives . Purification via recrystallization or column chromatography ensures high purity. Starting materials like 3-fluoro-5-methylpyridine must be pre-functionalized to enable selective hydroxymethylation at the 4-position.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HPLC : To assess purity and quantify impurities (e.g., residual solvents or unreacted intermediates) .

- FTIR : Confirms the presence of functional groups (hydroxyl, C-F stretch) .

- NMR (¹H/¹³C) : Assigns positional isomers and verifies substitution patterns (e.g., distinguishing 3-fluoro from 5-methyl groups) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during hydroxymethylation?

- Methodological Answer :

- Base Selection : Strong bases (e.g., NaH) may enhance nucleophilicity but risk side reactions. Weak bases (e.g., K₂CO₃) could improve selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (e.g., MeOH) may hinder reactivity .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of formaldehyde intermediates .

- Monitoring via TLC/GC-MS : Enables real-time tracking of reaction progress .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation anomalies)?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., (2-Chloro-5-fluoropyridin-3-yl)methanol) to validate peak assignments .

- Computational Modeling : Use DFT calculations to predict NMR shifts or IR bands and reconcile discrepancies .

- Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments .

Q. What pharmacological applications are hypothesized for this compound based on structural analogs?

- Methodological Answer :

- Antimicrobial Studies : Fluorinated pyridines exhibit activity against Gram-positive bacteria; MIC assays can be adapted .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Target kinases or dehydrogenases using competitive binding assays, leveraging the compound’s hydroxymethyl group for H-bond interactions .

Q. What strategies mitigate environmental risks during large-scale synthesis or waste disposal?

- Methodological Answer :

- Solvent Recycling : Methanol and ethers (e.g., THF) should be recovered via distillation .

- Fluoride Waste Management : Neutralize fluoride byproducts with Ca(OH)₂ to precipitate CaF₂, reducing aquatic toxicity .

- Regulatory Compliance : Follow OSHA guidelines for handling formaldehyde and methylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.